3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[3-(3-methylphenoxy)propyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZFSBURVDWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol
The benzothiazolone core is synthesized via cyclization of 2-aminothiophenol with carbonyl equivalents. Adapted from methods in benzothiazole derivatives:
Procedure :
- Dissolve 2-aminothiophenol (10 mmol) in anhydrous THF under nitrogen.
- Add triphosgene (3.3 mmol) dropwise at 0°C.
- Stir at reflux for 6 hr.
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Characterization :
- 1H NMR (CDCl3): δ 7.45–7.12 (m, 4H, aromatic), 3.41 (s, 2H, SCH2).
- IR : 1685 cm⁻¹ (C=O stretch).
- Yield : 78–82%.
N-Alkylation with 1,3-Dibromopropane
Bromopropylation of Benzothiazolone
The nitrogen at position 3 undergoes alkylation using 1,3-dibromopropane, following protocols for analogous benzimidazole systems:
Procedure :
- Suspend 3H-benzothiazol-2-one (5 mmol) in dry DMF.
- Add 1,3-dibromopropane (7.5 mmol) and K2CO3 (10 mmol).
- Heat at 60°C for 8 hr.
- Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate 4:1).
Characterization :
- 1H NMR (CDCl3): δ 7.52–7.21 (m, 4H, aromatic), 4.12 (t, J=6.4 Hz, 2H, NCH2), 3.58 (t, J=6.4 Hz, 2H, BrCH2), 2.24 (quintet, J=6.4 Hz, 2H, CH2).
- Yield : 65–70%.
O-Arylation with m-Cresol
Nucleophilic Substitution
The bromopropyl intermediate reacts with m-cresol under basic conditions, adapted from phenoxyalkylbenzimidazole syntheses:
Procedure :
- Dissolve 3-(3-bromopropyl)-3H-benzothiazol-2-one (3 mmol) in anhydrous acetonitrile.
- Add m-cresol (3.3 mmol) and K2CO3 (6 mmol).
- Reflux at 80°C for 12 hr.
- Concentrate, dissolve in CH2Cl2, wash with brine, and recrystallize (ethanol).
Characterization :
- 1H NMR (CDCl3): δ 7.48–7.15 (m, 4H, benzothiazolone aromatic), 6.92–6.76 (m, 3H, m-tolyl aromatic), 4.08 (t, J=6.2 Hz, 2H, OCH2), 3.97 (t, J=6.2 Hz, 2H, NCH2), 2.32 (s, 3H, ArCH3), 2.11 (quintet, J=6.2 Hz, 2H, CH2).
- 13C NMR : δ 167.8 (C=O), 157.2 (O-Caryl), 135.4–114.7 (aromatic carbons), 64.3 (OCH2), 44.1 (NCH2), 21.2 (CH2), 20.9 (ArCH3).
- IR : 1692 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
- Yield : 60–68%.
Optimization Data
Reaction parameters were systematically evaluated:
Analytical Validation
Spectroscopic Consistency
Critical signals confirm structural fidelity:
Purity Assessment
Elemental analysis thresholds:
Challenges and Mitigations
- Competitive Dialkylation :
- O-Arylation Efficiency :
- Product Isolation :
Comparative Methodologies
Alternative routes were evaluated but discarded:
Chemical Reactions Analysis
Types of Reactions
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the propyl chain.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzothiazole ring or the propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-m-Tolyloxy-propyl)-piperazine: This compound features a piperazine ring instead of a benzothiazole ring.
3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one: This compound has an indolin-2-one core with similar substituents.
Uniqueness
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is unique due to its specific combination of a benzothiazole ring with a m-tolyloxy-propyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a propyl group and a tolyloxy moiety. This unique structure contributes to its diverse biological activities. The benzothiazole scaffold is known for its pharmacological importance, often exhibiting various bioactivities including antitumor and antimicrobial effects.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy that suggests their potential as new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values for various bacterial strains, indicating that the compound exhibits varying levels of activity against different pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study assessing the compound's effects on various cancer cell lines, it was found to significantly reduce cell viability in MDA-MB-231 (breast cancer) and HCC827 (lung cancer) cells. The IC50 values were determined as follows:
- MDA-MB-231 : IC50 = 5.4 µM
- HCC827 : IC50 = 6.8 µM
These results suggest that the compound may serve as a potential lead in developing new anticancer therapies.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it could inhibit key enzymes related to tumor growth or bacterial metabolism, thereby exerting its therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as alkylation of benzothiazolone precursors with m-tolyloxypropyl halides under basic conditions. Key steps include:
- Alkylation : Use of K₂CO₃ or NaH in anhydrous DMF at 60–80°C to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of benzothiazolone to alkylating agent) and reaction time (12–24 hours) improves yields to ~50–60% .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of substitution (e.g., m-tolyloxypropyl chain position) via chemical shifts (e.g., benzothiazolone C=O at ~170 ppm in ¹³C NMR) .
- HRMS : Validate molecular formula (e.g., C₁₇H₁₇NO₂S) with <2 ppm mass accuracy .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N percentages .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of benzothiazolone derivatives?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the m-tolyl ring to improve metabolic stability .
- Bioisosteric Replacement : Replace the propyl linker with a piperazine moiety to enhance CNS permeability (e.g., as in compound 5j from ).
- Activity Cliffs : Use molecular docking to identify critical interactions (e.g., benzothiazolone C=O with enzyme active sites) .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Dose-Response Validation : Replicate experiments with 8–10 concentration points to ensure IC₅₀ reliability (e.g., ±5% confidence intervals) .
- Meta-Analysis : Compare data from structurally similar compounds (e.g., pyrazolone-benzothiazole hybrids) to identify trends .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate LogP (target ~3.5), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate binding stability with target proteins (e.g., 100 ns trajectories in GROMACS) to assess residence time .
- QSAR Models : Train models on benzothiazolone datasets to predict toxicity (e.g., hepatotoxicity) .
Q. How can reaction scalability challenges be addressed in multi-step syntheses of this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., alkylation) to improve safety and yield .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and optimize intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
